molecular formula C6H8F2O B164979 1-(2,2-Difluoro-1-methylcyclopropyl)ethanone CAS No. 128073-32-5

1-(2,2-Difluoro-1-methylcyclopropyl)ethanone

Cat. No. B164979
M. Wt: 134.12 g/mol
InChI Key: DXBUWLDERLGAIQ-UHFFFAOYSA-N
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Description

“1-(2,2-Difluoro-1-methylcyclopropyl)ethanone” is a chemical compound with the CAS Number: 128073-32-5. It has a molecular weight of 134.13 . The IUPAC name for this compound is 1-(2,2-difluoro-1-methylcyclopropyl)ethanone .


Molecular Structure Analysis

The InChI code for “1-(2,2-Difluoro-1-methylcyclopropyl)ethanone” is 1S/C6H8F2O/c1-4(9)5(2)3-6(5,7)8/h3H2,1-2H3 . This indicates that the compound contains a cyclopropyl group with two fluorine atoms and a methyl group attached to it, and an ethanone group attached to the cyclopropyl group.


Physical And Chemical Properties Analysis

The compound “1-(2,2-Difluoro-1-methylcyclopropyl)ethanone” has a molecular weight of 134.13 . It is recommended to be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antifungal Activity

Researchers designed and synthesized new 1,2,4-triazoles featuring a difluoro(heteroaryl)methyl moiety, utilizing 1-aryl-2,2-difluoro-2-(heteroaryl)ethanones as intermediates. These compounds, excluding one variant, exhibited antifungal activities against yeasts and filamentous fungi, showing comparable or superior effectiveness to itraconazole in some cases (Eto, Kaneko, & Sakamoto, 2000).

Synthesis of Branched Tryptamines

The domino Cloke-Stevens/Grandberg rearrangement of cyclopropylketone arylhydrazones, generated in situ from arylhydrazine hydrochlorides and ketones, was used to form tryptamine derivatives. This methodology employs (2-arylcyclopropyl)ethanones and has been effective in synthesizing enantiomerically pure tryptamine, showcasing the utility of cyclopropylketone derivatives in the synthesis of complex organic molecules (Salikov et al., 2017).

Development of Chiral Intermediates

A practical enzymatic process was developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial chiral intermediate for the synthesis of Ticagrelor, an acute coronary syndrome treatment. This process demonstrates the high efficiency and green chemistry potential of biocatalysis in synthesizing pharmaceutical intermediates (Guo et al., 2017).

Material Science and Polymer Chemistry

In the field of materials science, silylated 1,1,1-tris(4-hydroxyphenyl)ethane was polycondensed with isomeric difluorobenzonitriles, leading to the formation of tree-shaped and cyclic polyethers. This research highlights the role of difluoro compounds in creating novel polymeric materials with potential applications in various industries (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Safety And Hazards

The safety information for “1-(2,2-Difluoro-1-methylcyclopropyl)ethanone” includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as flammability (H226), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

properties

IUPAC Name

1-(2,2-difluoro-1-methylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c1-4(9)5(2)3-6(5,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBUWLDERLGAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI)

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